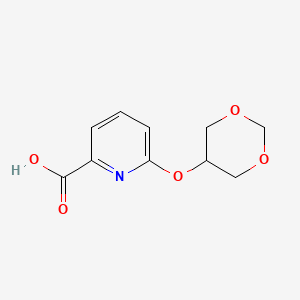
6-(1,3-ジオキサン-5-イルオキシ)ピリジン-2-カルボン酸
説明
6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学ビルディングブロック
この化合物は、ライフサイエンスにおける化学ビルディングブロックとして使用されます . これは、カルボン酸として知られるより大きな化合物のファミリーの一部であり、さまざまな分野で幅広い用途を持つ汎用性の高い有機化合物です .
有機合成
カルボン酸は、この化合物も含め、有機合成において重要な役割を果たします . それらは、置換、脱離、酸化、カップリングなど、多くの重要な反応に関与しています .
ナノテクノロジー
ナノテクノロジーの分野では、カルボン酸は、金属ナノ粒子またはカーボンナノ構造の分散と組み込みを促進するための表面改質剤として使用されます . たとえば、酒石酸、マレイン酸、リンゴ酸などの有機カルボン酸は、超音波照射によって多層カーボンナノチューブ(MWCNT)の表面改質を支援するために使用されてきました .
ポリマー
カルボン酸は、モノマー、添加剤、触媒など、ポリマーの分野で用途があります . それらは、合成ポリマーと天然ポリマーの両方の製造に使用できます .
医療分野
この化合物を含むカルボン酸は、医療分野で潜在的な用途があります . それらは、新しい薬剤や治療法の開発に使用できます .
製薬
製薬業界では、カルボン酸はさまざまな製薬製品の製剤に使用できます . それらは、新しい薬物送達システムの開発にも使用できます .
生物活性
6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid is with a molecular weight of 225.2 g/mol. The compound features a pyridine ring substituted with a dioxane moiety and a carboxylic acid group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds related to 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antimicrobial activity:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid | E. coli | 50 |
| S. aureus | 75 | |
| S. agalactiae | 75 |
These results indicate the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).
- IC50 Values :
- MDA-MB-231:
- MCF-7:
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .
The mechanism underlying the biological activity of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets within the cell. It is believed to modulate various signaling pathways associated with cell growth and apoptosis:
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has shown significant inhibitory effects on MMP-2 and MMP-9, which are involved in tumor metastasis.
- Induction of Apoptosis : Treatment with the compound increases caspase activity in cancer cells, indicating a potential apoptotic effect.
Case Studies
A notable study conducted on mice models demonstrated that administration of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carboxylic acid resulted in reduced tumor growth and metastasis in breast cancer models. The treatment led to a significant decrease in metastatic nodules compared to control groups .
特性
IUPAC Name |
6-(1,3-dioxan-5-yloxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)8-2-1-3-9(11-8)16-7-4-14-6-15-5-7/h1-3,7H,4-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOLEAKWUFUCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















